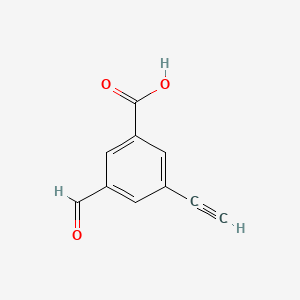

3-Ethynyl-5-formylbenzoicacid

描述

Contextualization within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids, characterized by a carboxyl group attached to an aromatic ring, are a cornerstone of organic chemistry. The presence of the carboxyl group influences the reactivity of the aromatic ring and provides a handle for a wide array of chemical transformations. 3-Ethynyl-5-formylbenzoic acid belongs to a specialized subset of this class, where the aromatic scaffold is further functionalized with an aldehyde (formyl) and an alkyne (ethynyl) group. This trifunctionality expands its synthetic utility beyond that of simple aromatic carboxylic acids.

The interplay between the three functional groups is a key aspect of its chemistry. The carboxylic acid and formyl groups are electron-withdrawing, influencing the reactivity of the ethynyl (B1212043) group in addition and coupling reactions. Conversely, the ethynyl group can participate in reactions that are orthogonal to those of the carbonyl and carboxyl functionalities, allowing for sequential and site-selective modifications.

Significance of Trifunctional Aryl Building Blocks in Chemical Synthesis and Materials Science

Trifunctional aryl building blocks are molecules that contain three distinct reactive sites on an aromatic core. These compounds are of immense value in chemical synthesis and materials science for several reasons:

Molecular Diversity: The orthogonal reactivity of the functional groups allows for the generation of diverse libraries of compounds from a single starting material. nih.govsigmaaldrich.com This is particularly advantageous in drug discovery and the development of new materials.

Access to Novel Chemical Space: Trifunctional building blocks provide access to three-dimensional molecular structures that are often difficult to synthesize using other methods. enamine.net

Materials Science Applications: In materials science, these building blocks are crucial for the construction of highly ordered materials such as Metal-Organic Frameworks (MOFs) and covalent organic frameworks (COFs). tandfonline.com The rigid aromatic core provides structural integrity, while the functional groups direct the assembly of the framework and can be used to tune its properties, such as porosity, catalytic activity, and fluorescence. tandfonline.com

Overview of Current Research Trajectories for Aryl Alkynes and Aryl Aldehydes

The functional groups present in 3-ethynyl-5-formylbenzoic acid, namely the aryl alkyne and aryl aldehyde, are at the forefront of current chemical research.

Aryl Alkynes:

Cross-Coupling Reactions: The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, remains a cornerstone of organic synthesis. researchgate.netbeilstein-journals.org Current research focuses on developing more sustainable and efficient catalytic systems, including the use of non-toxic and inexpensive metals like iron and cobalt as alternatives to palladium. beilstein-journals.org

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," utilizes terminal alkynes to form stable triazole linkages. This reaction is widely used in bioconjugation, drug discovery, and materials science due to its high efficiency and selectivity.

Multicomponent Reactions: Aryl alkynes are valuable components in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. rsc.org These reactions are highly atom-economical and offer a rapid route to molecular complexity. rsc.org

Aryl Aldehydes:

C-H Functionalization: A significant trend in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. chemrevlett.com Aryl aldehydes are increasingly used as coupling partners in these reactions, where the formyl group can be cleaved to allow for the formation of new carbon-carbon bonds. chemrevlett.com This approach avoids the need for pre-functionalized starting materials, leading to more efficient and environmentally friendly synthetic routes. chemrevlett.com

Multicomponent Reactions: Aryl aldehydes are key electrophiles in a variety of multicomponent reactions, such as the Ugi and Mannich reactions, which are used to synthesize complex nitrogen-containing molecules like peptides and alkaloids. nih.gov

Catalysis: The formyl group can act as a directing group in transition metal-catalyzed reactions, enabling regioselective functionalization of the aromatic ring at specific positions.

Chemical Profile of 3-Ethynyl-5-formylbenzoic acid

| Identifier | Value |

| IUPAC Name | 3-ethynyl-5-formylbenzoic acid |

| Molecular Formula | C₁₀H₆O₃ |

| Molecular Weight | 174.15 g/mol |

| Canonical SMILES | C#CC1=CC(=CC(=C1)C=O)C(=O)O |

| InChI Key | AOZKIKXGOKBSTG-UHFFFAOYSA-N |

Structure

3D Structure

属性

分子式 |

C10H6O3 |

|---|---|

分子量 |

174.15 g/mol |

IUPAC 名称 |

3-ethynyl-5-formylbenzoic acid |

InChI |

InChI=1S/C10H6O3/c1-2-7-3-8(6-11)5-9(4-7)10(12)13/h1,3-6H,(H,12,13) |

InChI 键 |

AOZKIKXGOKBSTG-UHFFFAOYSA-N |

规范 SMILES |

C#CC1=CC(=CC(=C1)C=O)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies for 3 Ethynyl 5 Formylbenzoicacid and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-Ethynyl-5-formylbenzoic acid suggests several potential synthetic pathways. The primary disconnections involve the carbon-carbon bonds that attach the three functional groups to the aromatic core. A logical approach would be to disconnect the molecule at the ethynyl (B1212043), formyl, and carboxyl positions, leading back to a simpler, commercially available starting material.

A plausible retrosynthetic strategy would involve:

Sonogashira Coupling: Disconnecting the C(sp)-C(sp²) bond of the ethynyl group, leading back to a 3-halo-5-formylbenzoic acid precursor and a suitable acetylene (B1199291) source like trimethylsilylacetylene.

Formylation: Disconnecting the formyl group, which suggests a formylation reaction on a 3-ethynylbenzoic acid derivative.

Carboxylation: Disconnecting the carboxylic acid group, pointing to a carboxylation reaction of a 1-ethynyl-3-formyl-5-halobenzene.

Considering the directing effects of the substituents, a forward synthesis might start from a precursor like 3,5-dibromobenzoic acid. One bromine atom could be selectively converted to the ethynyl group via Sonogashira coupling, and the other could be transformed into the formyl group, or vice-versa. The order of these transformations is critical for achieving the desired regiochemistry.

Development and Optimization of Preparative Routes

The preparation of 3-Ethynyl-5-formylbenzoic acid relies on a sequence of well-established and optimized synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a cornerstone reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl halide, making it ideal for introducing the ethynyl group onto the benzoic acid framework. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. researchgate.net

The reaction involves the coupling of an aryl halide (e.g., 3-bromo-5-formylbenzoic acid) with a terminal alkyne. The choice of catalyst, base, and solvent is crucial for achieving high yields. researchgate.net Modern protocols have focused on developing more sustainable and efficient systems. acs.org

Table 1: Representative Conditions for Sonogashira Coupling

| Catalyst System | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene/Water | 60 °C | Regio-controlled coupling on 1,3,5-tribromobenzene (B165230). researchgate.net |

| PdCl₂(PPh₃)₂ | Et₃N/CH₂Cl₂ | Dichloromethane | 100 °C | Copper-free conditions for cyclocarbonylative Sonogashira reactions. nih.gov |

| Pd-SAC, CuI, PPh₃ | Base | Various Solvents | 353 K | Use of a single-atom heterogeneous catalyst (SAC) for enhanced stability and reuse. nih.gov |

Recent advancements include the use of heterogeneous single-atom catalysts (SACs) which offer selectivity comparable to homogeneous catalysts while improving metal utilization and recovery. nih.gov Furthermore, green chemistry principles have been applied to Sonogashira reactions by using environmentally benign solvents like water, biomass-derived solvents, or solvent-free conditions. researchgate.netacs.org

Selective Formylation Techniques of Aryl Substrates

Introducing a formyl group onto an aromatic ring can be achieved through various methods. Classical methods include the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions, although these often require harsh conditions. ias.ac.in

More recent and milder methods have been developed. For instance, palladium-catalyzed reductive carbonylation can synthesize aromatic aldehydes from aryl iodides using formic acid or carbon dioxide as the C1 source. organic-chemistry.org Another innovative approach uses dimethyl sulfoxide (B87167) (DMSO) as a formyl source under metal-free conditions, which is particularly useful for substrates with directing groups like hydroxyls. ias.ac.in The choice of method depends on the functional group tolerance of the substrate. For a molecule like 3-ethynyl-5-carboxybenzene, a mild and selective formylation technique would be necessary to avoid side reactions with the alkyne or carboxylic acid moieties.

Table 2: Selected Formylation Methods for Aryl Substrates

| Method | Reagents | Key Features |

|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | Classical method, often used for electron-rich arenes. ias.ac.in |

| Pd-catalyzed Reductive Carbonylation | Aryl iodide, HCOOH, Pd catalyst | Uses formic acid as a convenient and environmentally friendly C1 source. organic-chemistry.org |

| Pd-catalyzed Formylation | Aryl halide, Isocyanide, Et₃SiH | Offers mild conditions and wide functional group tolerance. organic-chemistry.org |

Carboxylation and Benzoic Acid Formation Strategies

The formation of the benzoic acid group is a key step that can be accomplished through the carboxylation of an aryl halide. This transformation is often catalyzed by transition metals like palladium or nickel, using carbon dioxide (CO₂) as the carboxylating agent. nih.govnih.gov

Nickel-catalyzed carboxylations of aryl chlorides can proceed at room temperature under 1 atm of CO₂ in the presence of a reducing agent like manganese powder. organic-chemistry.org Palladium-catalyzed systems, often using bulky and electron-rich phosphine (B1218219) ligands, can carboxylate aryl bromides with CO₂. nih.gov These methods are advantageous as they utilize readily available CO₂. A visible-light-driven carboxylation of aryl halides has also been developed, which avoids the need for a stoichiometric metallic reductant. acs.org

Table 3: Catalytic Systems for Carboxylation of Aryl Halides with CO₂

| Catalyst System | Reductant / Conditions | Substrate |

|---|---|---|

| NiCl₂(PPh₃)₂ | Mn powder | Aryl chlorides |

| Pd(OAc)₂ / tBuXPhos | Et₂Zn | Aryl bromides |

| Pd(OAc)₂ / Ir(ppy)₂(dtbpy)(PF₆) | Visible light, iPr₂NEt | Aryl bromides and chlorides |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of a tri-substituted arene like 3-Ethynyl-5-formylbenzoic acid presents significant challenges in controlling selectivity.

Regioselectivity : The order of introducing the three different functional groups is paramount. The directing effects of the substituents already on the ring will dictate the position of the incoming group. For instance, both the formyl and carboxyl groups are meta-directing deactivators, while the ethynyl group is also deactivating. Starting with a 1,3-dihalogenated benzene (B151609) would allow for sequential, regioselective functionalization. The synthesis of unsymmetrical aryl-ethynylated benzenes from 1,3,5-tribromobenzene has been demonstrated, where reaction conditions can be tuned to favor mono-, di-, or tri-alkynylation. researchgate.net

Chemoselectivity : With three reactive functional groups, performing a reaction at one site without affecting the others is a major consideration. For example, during a formylation reaction, the conditions must be chosen carefully to avoid oxidation of the alkyne. Similarly, during a Sonogashira coupling, the catalyst and conditions should not interfere with the aldehyde or carboxylic acid. The development of chemo- and regioselective dual-functionalization strategies, sometimes proceeding through an aromaticity-destruction-reconstruction process, offers a versatile tool for synthesizing multi-functional arenes. researchgate.net The choice of catalysts and reaction conditions can dictate which part of a molecule reacts, allowing for controlled transformations. nih.gov

Green Chemistry Principles in 3-Ethynyl-5-formylbenzoicacid Synthesis

Applying green chemistry principles to the synthesis of complex molecules is of growing importance. digitellinc.com For the synthesis of 3-Ethynyl-5-formylbenzoic acid, several aspects can be optimized for sustainability.

In the context of the Sonogashira coupling, significant strides have been made. This includes:

Catalyst Recovery and Reuse : The use of heterogeneous catalysts, such as palladium on a solid support or single-atom catalysts, allows for easy separation from the reaction mixture and reuse, reducing precious metal waste. acs.orgrsc.org

Sustainable Solvents : Replacing toxic organic solvents with greener alternatives like water, acetonitrile/water azeotropes, or biomass-derived solvents minimizes environmental impact. researchgate.netacs.orgdigitellinc.com

Atom Economy : Reactions like C-H activation and carboxylation with CO₂ are highly atom-economical as they incorporate readily available starting materials directly into the final product, minimizing waste.

Life cycle assessment (LCA) has been used to evaluate the environmental benefits of using reusable solid catalysts in reactions like the Sonogashira coupling, demonstrating a significant potential reduction in the process footprint. rsc.org

Chemical Reactivity and Transformative Chemistry of 3 Ethynyl 5 Formylbenzoicacid

Reactivity Profiles of the Ethynyl (B1212043) Moiety

The terminal ethynyl group is a hub of chemical reactivity, primarily known for its participation in addition and coupling reactions. Its linear geometry and the high electron density of the carbon-carbon triple bond are central to its chemical behavior.

Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC))

Cycloaddition reactions involving alkynes are powerful methods for the construction of heterocyclic rings. The ethynyl group of 3-Ethynyl-5-formylbenzoic acid is an excellent substrate for such transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of "click chemistry," involves the coupling of a terminal alkyne with an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. For 3-Ethynyl-5-formylbenzoic acid, this reaction proceeds under mild conditions, typically using a copper(I) catalyst, which can be generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate. The reaction is highly efficient and tolerant of the other functional groups present in the molecule (formyl and carboxylic acid), making it a robust method for molecular conjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Unlike CuAAC, SPAAC is a copper-free click reaction. It relies on the high ring strain of a cyclooctyne derivative to accelerate the cycloaddition with an azide. While the ethynyl group of 3-Ethynyl-5-formylbenzoic acid is not strained, it can readily react with a strained cyclooctyne that has been functionalized with an azide, or conversely, an azide derivative of 3-Ethynyl-5-formylbenzoic acid could react with a strained cyclooctyne. This bioorthogonal reaction is particularly valuable for applications in biological systems where the cytotoxicity of copper is a concern.

Table 1: Comparison of CuAAC and SPAAC for the Ethynyl Moiety

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Alkyne Type | Terminal (like in 3-Ethynyl-5-formylbenzoic acid) | Strained Cyclooctyne |

| Catalyst | Copper(I) salts | None (driven by ring strain) |

| Biocompatibility | Limited by copper cytotoxicity | High, used in living systems |

| Reaction Rate | Generally fast, catalyst-dependent | Very fast, strain-dependent |

| Product | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole |

Hydration, Hydroamination, and Halogenation Pathways

The triple bond of the ethynyl group is susceptible to addition reactions, allowing for its conversion into other important functional groups.

Hydration: The addition of water across the triple bond can lead to two different products depending on the regioselectivity.

Markovnikov Hydration: Typically catalyzed by mercury(II) salts in aqueous acid, this reaction adds a hydroxyl group to the more substituted carbon. libretexts.orglibretexts.orgpressbooks.pubunizin.orgchemistrysteps.com For a terminal alkyne like that in 3-Ethynyl-5-formylbenzoic acid, this results in the formation of an enol intermediate that rapidly tautomerizes to a methyl ketone. libretexts.orglibretexts.org The product would be 3-acetyl-5-formylbenzoic acid.

Anti-Markovnikov Hydration: This can be achieved through a hydroboration-oxidation sequence, using a sterically hindered borane (like disiamylborane or 9-BBN) followed by oxidation with hydrogen peroxide in a basic solution. libretexts.org This pathway yields the corresponding aldehyde after tautomerization of the enol intermediate. acs.orgacs.orgnih.gov

Hydroamination: The addition of an N-H bond from an amine across the alkyne is a direct method for synthesizing enamines and imines. nih.govacs.org The intermolecular hydroamination of the ethynyl group on 3-Ethynyl-5-formylbenzoic acid with an amine, often catalyzed by gold or other transition metals, would typically follow Markovnikov's rule to produce an imine after tautomerization of the initial enamine. frontiersin.orgunimi.itresearchgate.net

Halogenation: The ethynyl group reacts readily with halogens such as chlorine (Cl₂) and bromine (Br₂). orgosolver.commasterorganicchemistry.com The addition of one equivalent of the halogen results in a trans-dihaloalkene. masterorganicchemistry.com If an excess of the halogen is used, a second addition occurs to yield a tetrahaloalkane derivative. orgosolver.commasterorganicchemistry.com Furthermore, oxidative halogenation using reagents like N-bromosuccinimide or sources of I+ or Br+ can be used to synthesize 1-haloalkynes. thieme-connect.com

Alkyne Metathesis and Oligomerization

Alkyne Metathesis: This reaction redistributes alkyne fragments using metal-alkylidyne catalysts (e.g., based on molybdenum or tungsten). wikipedia.orgbeilstein-journals.orgorganicreactions.org However, terminal alkynes like the one in 3-Ethynyl-5-formylbenzoic acid are often problematic substrates as they can lead to polymerization. beilstein-journals.orgorganic-chemistry.orgnih.gov Cross-metathesis with an internal alkyne is sometimes possible but requires specific catalytic systems. nih.gov

Oligomerization: The terminal ethynyl group can undergo self-coupling reactions. The most common is the Glaser coupling, an oxidative coupling that occurs in the presence of a copper(I) salt (like CuCl), a base (such as ammonia or an amine), and an oxidant (typically oxygen/air) to form a symmetrical 1,3-diyne. rsc.orgwikipedia.orgorganic-chemistry.orgsynarchive.comrsc.org Applying these conditions to 3-Ethynyl-5-formylbenzoic acid would lead to the formation of a symmetrical dimer linked by a butadiyne bridge.

Reactivity Profiles of the Formyl Group

The formyl group is an electrophilic site, making it a key participant in nucleophilic addition and condensation reactions. It can also be readily oxidized or reduced.

Condensation Reactions (e.g., Wittig, Knoevenagel, Mannich)

These reactions are fundamental for carbon-carbon bond formation, extending the molecular framework from the aldehyde functionality.

Wittig Reaction: The formyl group of 3-Ethynyl-5-formylbenzoic acid reacts with a phosphonium ylide (a Wittig reagent) to form an alkene, with the concomitant formation of triphenylphosphine oxide. This reaction is a highly reliable method for converting a carbonyl group into a C=C double bond. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malonic acid, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine or an amine. tandfonline.comalfa-chemistry.comtandfonline.comsigmaaldrich.comresearchgate.net The initial adduct typically undergoes dehydration to yield an α,β-unsaturated product. alfa-chemistry.comsigmaaldrich.com

Mannich Reaction: This is a three-component condensation between the aldehyde (3-Ethynyl-5-formylbenzoic acid), a primary or secondary amine, and a compound with an acidic proton (an enolizable carbonyl compound). wikipedia.orgresearchgate.netadichemistry.comresearchgate.netchemistrysteps.com The reaction first forms an iminium ion from the aldehyde and amine, which is then attacked by the enol of the third component to yield a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgadichemistry.com

Table 2: Summary of Condensation Reactions for the Formyl Group

| Reaction | Reactants with 3-Ethynyl-5-formylbenzoic acid | Key Reagent/Catalyst | Product Type |

|---|---|---|---|

| Wittig | Phosphonium ylide (R₂C=PPh₃) | Ylide | Alkene |

| Knoevenagel | Active methylene compound (e.g., CH₂(CO₂Et)₂) | Basic catalyst (e.g., piperidine) | α,β-unsaturated compound |

| Mannich | Amine (R₂NH) + enolizable carbonyl compound | Acid/Base catalyst | β-amino-carbonyl compound |

Oxidative and Reductive Transformations

The oxidation state of the formyl group's carbon can be easily altered.

Oxidative Transformations: The formyl group is readily oxidized to a carboxylic acid. This transformation converts 3-Ethynyl-5-formylbenzoic acid into 3-ethynylisophthalic acid (3-ethynylbenzene-1,5-dicarboxylic acid). A wide variety of oxidizing agents can accomplish this, including potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and milder reagents like Oxone or basic hydrogen peroxide. organic-chemistry.orgrsc.orgresearchgate.netacs.orgchemistrysteps.com

Reductive Transformations: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose, as it typically does not reduce the carboxylic acid or the ethynyl group under standard conditions. masterorganicchemistry.comugm.ac.idresearchgate.netcommonorganicchemistry.commasterorganicchemistry.com This transformation yields 3-ethynyl-5-(hydroxymethyl)benzoic acid. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the formyl and the carboxylic acid groups.

Imine and Enamine Chemistry

The formyl group (an aldehyde) is a primary site for nucleophilic addition reactions, most notably with amines to form imines and enamines. These reactions are fundamental in organic synthesis for creating new carbon-nitrogen bonds.

Enamine Formation: When 3-Ethynyl-5-formylbenzoic acid reacts with a secondary amine (R₂NH), an enamine is formed. libretexts.orgmasterorganicchemistry.com The mechanism is similar to imine formation up to the creation of an iminium ion intermediate. libretexts.org However, since the secondary amine lacks a second proton on the nitrogen to eliminate, a proton is instead removed from the adjacent carbon, resulting in a carbon-carbon double bond conjugated with the nitrogen atom. libretexts.org

The pH is a critical factor in these reactions; optimal rates are typically observed around pH 4-5. libretexts.org At lower pH, the amine nucleophile is excessively protonated and non-reactive, while at higher pH, the hydroxyl group of the carbinolamine intermediate is not sufficiently protonated to be eliminated as water. libretexts.org

| Reactant | Conditions | Expected Product Class |

|---|---|---|

| Primary Amine (R-NH₂) | Mild Acid (e.g., pH 4-5) | Imine (Schiff Base) |

| Secondary Amine (R₂NH) | Mild Acid (e.g., pH 4-5) | Enamine |

Reactivity Profiles of the Benzoic Acid Functionality

The carboxylic acid group is another key reactive center, enabling esterification, amidation, metal coordination, and decarboxylation.

Esterification: 3-Ethynyl-5-formylbenzoic acid can undergo esterification by reacting with alcohols in the presence of an acid catalyst. This reaction converts the carboxylic acid into an ester. The process is reversible and typically requires conditions that favor product formation, such as removing water as it is formed. Various methods, including chemical and enzymatic catalysts, can be employed for the esterification of carboxylic acids. medcraveonline.com

Amidation: The carboxylic acid can also be converted to an amide through reaction with a primary or secondary amine. This transformation typically requires activating the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents (like dicyclohexylcarbodiimide, DCC) that facilitate the formation of the amide bond.

The carboxylate group, formed by deprotonation of the benzoic acid, is an excellent ligand for coordinating with metal ions. It can act as a monodentate or bidentate ligand, bridging metal centers to form coordination polymers or discrete metal-organic complexes. The synthesis of a mononuclear complex of Europium(III) with benzoic acid, for instance, demonstrates the ability of carboxylate groups to displace other ligands and form stable complexes. mdpi.com The presence of the ethynyl and formyl groups on the 3-Ethynyl-5-formylbenzoic acid backbone offers additional sites for secondary interactions or post-synthesis modification, making it an attractive building block for designing functional metal-organic frameworks (MOFs) and coordination polymers.

The removal of the carboxyl group as carbon dioxide (decarboxylation) from aromatic carboxylic acids is generally a challenging reaction that requires high temperatures. nih.gov The rate of decarboxylation can be influenced by substituents on the aromatic ring. nist.gov For benzoic acid itself, decarboxylation is slow, often requiring temperatures of 400°C. nist.gov However, the reaction can be promoted by catalysts or specific reaction conditions. nist.govnih.govacs.org Radical decarboxylation pathways have been developed that can proceed at much lower temperatures, offering a potential route for the transformation of 3-Ethynyl-5-formylbenzoic acid. nih.gov

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst | Ester (-COOR) |

| Amidation | Amine (R-NH₂), Coupling Agent | Amide (-CONHR) |

| Metal Complexation | Metal Salt (e.g., MCln) | Metal-Carboxylate Complex |

| Decarboxylation | High Temperature, Catalyst | Loss of -COOH group |

Multi-Component Reactions (MCRs) and Cascade Transformations involving 3-Ethynyl-5-formylbenzoic acid

The trifunctional nature of 3-Ethynyl-5-formylbenzoic acid makes it an ideal candidate for multi-component reactions (MCRs) and cascade transformations, where multiple bonds are formed in a single operation. tcichemicals.com MCRs are highly efficient processes that can rapidly generate molecular complexity from simple starting materials. tcichemicals.comrsc.org

Given that it contains both an aldehyde and a carboxylic acid, 3-Ethynyl-5-formylbenzoic acid could participate as a bifunctional reactant in isocyanide-based MCRs such as the Ugi or Passerini reactions.

Ugi Reaction: In a potential intramolecular Ugi reaction, the aldehyde and carboxylic acid functionalities of 3-Ethynyl-5-formylbenzoic acid could react with an amine and an isocyanide to form complex heterocyclic structures. The Ugi reaction is a four-component reaction that typically involves these four functional groups. tcichemicals.com

Passerini Reaction: Similarly, the molecule could undergo an intramolecular Passerini three-component reaction with an isocyanide to yield α-acyloxy amides. tcichemicals.com

Furthermore, the presence of the ethynyl group opens up possibilities for cascade reactions. nih.govacs.org A cascade reaction could be initiated at one of the other functional groups, followed by a subsequent cyclization or addition reaction involving the alkyne. nih.govacs.orgbeilstein-journals.org For instance, the formation of an imine at the aldehyde position could be followed by an intramolecular attack from a nucleophile onto the ethynyl group, leading to the construction of complex fused ring systems in a single, efficient step.

Applications As a Building Block in Advanced Molecular Architectures

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The tailored design of 3-Ethynyl-5-formylbenzoic acid allows for its use as a versatile linker in the construction of both MOFs and COFs, contributing to the development of materials with tunable properties and functionalities.

The design of 3-Ethynyl-5-formylbenzoic acid as a linker is predicated on the principle of orthogonal reactivity, where each functional group can react independently under specific conditions.

For MOF Synthesis : The carboxylic acid group is the primary coordination site with metal ions to form the framework's nodes. The ethynyl (B1212043) and formyl groups are typically non-coordinating during the initial solvothermal synthesis, thus remaining available for subsequent reactions within the porous framework.

For COF Synthesis : The formyl group is a key participant in the formation of imine or β-ketoenamine linkages, which are common covalent bonds in COFs. The ethynyl group can be utilized for further functionalization or to create extended conjugated systems.

The rigidity of the benzene (B151609) ring ensures a predictable geometry in the resulting framework, which is essential for achieving high crystallinity and porosity.

The formation of MOFs using 3-Ethynyl-5-formylbenzoic acid typically involves solvothermal or hydrothermal synthesis, where the linker and a metal salt are heated in a solvent. The crystallization process is influenced by factors such as temperature, reaction time, and the choice of solvent, which can affect the final topology of the framework.

In the context of COFs, the formation of crystalline frameworks relies on the reversible formation of covalent bonds, such as imines from the condensation of the formyl group with an amine. This reversibility allows for "error-checking" during the crystallization process, leading to highly ordered, porous structures. The specific reaction conditions, including the choice of catalyst and solvent, are critical for achieving a crystalline COF rather than an amorphous polymer.

Reactions of the Formyl Group : The aldehyde can undergo a variety of reactions, including imine condensation with amines, Knoevenagel condensation, and Wittig reactions, to introduce new functionalities.

Reactions of the Ethynyl Group : The terminal alkyne can participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide range of molecules. It can also undergo Sonogashira coupling to extend the linker and modify the pore environment.

These modifications can be used to tune the chemical and physical properties of the frameworks, such as their gas sorption selectivity, catalytic activity, and sensing capabilities. nih.govresearchgate.net

Role in the Synthesis of Functional Polymeric Materials

The reactivity of its functional groups allows 3-Ethynyl-5-formylbenzoic acid to be incorporated into various polymeric materials, serving as a monomer for polymerization or as a cross-linking agent to create robust networks.

3-Ethynyl-5-formylbenzoic acid can be utilized as a monomer in different polymerization strategies. For instance, the carboxylic acid can be converted to an acid chloride or ester for use in condensation polymerization to form polyesters or polyamides. The ethynyl group can undergo polymerization through mechanisms such as cyclotrimerization or metathesis. The presence of multiple reactive sites allows for the synthesis of hyperbranched or cross-linked polymers.

| Polymerization Type | Reactive Group(s) | Resulting Polymer Class |

| Condensation Polymerization | Carboxylic Acid | Polyesters, Polyamides |

| Addition Polymerization | Ethynyl Group | Polyacetylenes |

| Multicomponent Polymerization | Carboxylic Acid, Formyl Group | Functional Polyesters/Polyamides |

This table is interactive. Click on the headers to sort.

Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the applications of 3-Ethynyl-5-formylbenzoic acid in the design of fluorescent reporters, the development of chemosensors, or its contributions to supramolecular and host-guest chemistry.

Detailed research findings, specific examples of its use as a precursor for molecular probes in in vitro contexts, and its role in self-assembly or molecular recognition strategies are not well-documented in publicly accessible research.

Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline and focuses solely on the chemical compound “3-Ethynyl-5-formylbenzoic acid” for the specified applications. General principles of molecular design and chemical synthesis exist, but applying them to this specific compound without direct evidence from research would be speculative and not align with the required standards of accuracy.

To provide an article that meets the user's request for detailed, research-backed content, specific studies on 3-Ethynyl-5-formylbenzoic acid would need to be published and accessible.

Computational and Theoretical Investigations of 3 Ethynyl 5 Formylbenzoicacid

Electronic Structure and Molecular Orbital Theory Analysis

The electronic structure of 3-ethynyl-5-formylbenzoic acid is fundamental to understanding its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. A typical approach would involve calculations using a functional like B3LYP with a basis set such as 6-311G(d,p) to balance accuracy and computational cost.

A molecular electrostatic potential (MEP) map would also be generated. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this molecule, the oxygen atoms of the carbonyl and carboxyl groups would be regions of high negative potential, while the hydrogen of the carboxylic acid and the aldehyde proton would be areas of positive potential, indicating sites for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Calculated Electronic Properties of 3-Ethynyl-5-formylbenzoic acid

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from electronic structure calculations.

Conformational Analysis and Tautomeric Equilibria

The presence of rotatable bonds in 3-ethynyl-5-formylbenzoic acid, specifically the C-C bond connecting the formyl group and the C-C bond of the carboxylic acid to the ring, allows for different spatial arrangements or conformations. A conformational analysis, typically performed using DFT or other quantum mechanical methods, would identify the most stable conformers and the energy barriers between them. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene (B151609) ring is of particular interest. nih.gov It is likely that the most stable conformer would have the carboxylic acid and formyl groups lying in the plane of the benzene ring to maximize conjugation.

Tautomerism, the interconversion of structural isomers, is also a possibility, particularly for the carboxylic acid group which can exist in its enol form. While the carboxylic acid tautomer is generally much more stable, computational studies can quantify the energy difference between the tautomers and the transition state connecting them. biu.ac.ilresearchgate.net For 3-ethynyl-5-formylbenzoic acid, the standard carboxylic acid form is expected to be overwhelmingly dominant.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For 3-ethynyl-5-formylbenzoic acid, several reactions could be investigated. For instance, the mechanism of electrophilic aromatic substitution on the benzene ring could be explored to predict the regioselectivity of reactions like nitration or halogenation. masterorganicchemistry.com Additionally, reactions involving the functional groups, such as the reduction of the aldehyde or the addition to the ethynyl (B1212043) group, could be modeled.

By calculating the activation energies (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a reaction. For example, a study on the proline-catalyzed aldol (B89426) reaction of benzaldehyde (B42025) has utilized DFT to understand stereoselectivities. nih.gov Similar methodologies could be applied to understand the reactivity of the formyl group in 3-ethynyl-5-formylbenzoic acid.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can predict various spectroscopic parameters with a high degree of accuracy, aiding in the identification and characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.govacs.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. For 3-ethynyl-5-formylbenzoic acid, the chemical shifts of the aromatic protons would be influenced by the electronic effects of all three substituents.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for 3-Ethynyl-5-formylbenzoic acid

| Proton | Predicted Chemical Shift (ppm) |

| Carboxylic acid (-COOH) | 11.0 - 13.0 |

| Aldehyde (-CHO) | 9.5 - 10.5 |

| Aromatic (H at C2) | 8.2 - 8.4 |

| Aromatic (H at C4) | 8.0 - 8.2 |

| Aromatic (H at C6) | 8.4 - 8.6 |

| Ethynyl (-C≡CH) | 3.0 - 3.5 |

Note: These are hypothetical values based on typical ranges for such functional groups.

Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. tandfonline.compsu.edu Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of a C=O bond or the bending of a C-H bond. These predictions are valuable for interpreting experimental spectra. For 3-ethynyl-5-formylbenzoic acid, characteristic vibrational frequencies would be expected for the O-H stretch of the carboxylic acid, the C=O stretches of the aldehyde and carboxylic acid, and the C≡C stretch of the ethynyl group.

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., solvent effects, binding to model systems)

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological macromolecule. MD simulations use classical mechanics to simulate the movements of atoms and molecules over time.

Solvent Effects: The properties and behavior of 3-ethynyl-5-formylbenzoic acid can be significantly influenced by the solvent. MD simulations can model the interactions between the solute and solvent molecules, providing insights into solvation energies, diffusion rates, and the structure of the solvent around the solute. For example, simulations of benzoic acid in water have been used to study its behavior at interfaces. acs.orgrsc.org

Binding to Model Systems: If 3-ethynyl-5-formylbenzoic acid is being investigated for applications in materials science or medicinal chemistry, MD simulations can be used to study its interactions with model systems. This could involve simulating its binding to a protein active site or its adsorption onto a surface. These simulations can provide information about the binding affinity and the specific intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that are important for binding. nih.govmdpi.com

Future Directions and Emerging Research Avenues for 3 Ethynyl 5 Formylbenzoicacid

Expansion of Catalytic Transformations and Methodologies

The inherent reactivity of the ethynyl (B1212043) and formyl groups in 3-Ethynyl-5-formylbenzoic acid makes it a prime candidate for a variety of catalytic transformations. Future research is expected to focus on leveraging these functionalities to develop novel catalytic systems and synthetic methodologies. The development of efficient methods for the synthesis and functionalization of aromatic compounds is an active area of research, aiming to enhance their accessibility and diversify their potential applications openaccessjournals.com.

One promising direction is the use of the ethynyl group in click chemistry and metal-catalyzed cross-coupling reactions. The development of transition-metal-catalyzed reactions has provided powerful tools for the construction of complex aromatic and heteroaromatic compounds nih.govresearchgate.net. Research could explore the use of 3-Ethynyl-5-formylbenzoic acid as a building block in the synthesis of complex organic molecules, such as pharmaceuticals and functional materials. The formyl group, on the other hand, can participate in a range of reactions including aldol (B89426) condensations, Wittig reactions, and reductive aminations, offering further avenues for molecular diversification. The presence of both an electron-withdrawing formyl group and an electron-donating ethynyl group could lead to unique regioselectivity in catalytic C-H functionalization reactions on the aromatic ring, a key area of interest in modern synthetic chemistry nih.gov.

Future studies could investigate the development of bifunctional catalysts where the carboxylic acid group of 3-Ethynyl-5-formylbenzoic acid is used to anchor a metal center, while the ethynyl or formyl group participates in the catalytic cycle. This approach could lead to highly efficient and selective catalysts for a variety of organic transformations.

| Potential Catalytic Transformation | Functional Group Involved | Potential Application |

| Click Chemistry | Ethynyl | Bioconjugation, Materials Science |

| Sonogashira Coupling | Ethynyl | Synthesis of Conjugated Polymers |

| Aldol Condensation | Formyl | Carbon-Carbon Bond Formation |

| Reductive Amination | Formyl | Synthesis of Bioactive Amines |

| Directed C-H Functionalization | Aromatic Ring | Late-stage functionalization of complex molecules |

Advanced Applications in Bio-Inspired Materials Design

The design of advanced materials inspired by biological systems is a rapidly growing field of research innovationnewsnetwork.comudel.edubioinspired-materials.com. The unique combination of functional groups in 3-Ethynyl-5-formylbenzoic acid makes it an attractive monomer for the synthesis of novel bio-inspired materials with tailored properties. Nature often utilizes molecules with multiple functionalities to create complex and hierarchical structures nih.govmdpi.com.

The ethynyl group can be polymerized through various methods, including alkyne metathesis and cyclotrimerization, to create highly conjugated polymers with interesting electronic and optical properties. These materials could find applications in organic electronics, sensors, and bio-imaging. The formyl and carboxylic acid groups can be used to introduce specific functionalities into the polymer backbone, such as hydrogen bonding motifs or sites for post-polymerization modification. For instance, the carboxylic acid can act as a handle for attaching biomolecules, leading to the development of biocompatible and biodegradable materials for tissue engineering and drug delivery applications.

Furthermore, the rigid aromatic core of 3-Ethynyl-5-formylbenzoic acid can be exploited to create materials with defined shapes and architectures, mimicking the complex structures found in nature nih.gov. For example, it could be used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable pore sizes and functionalities. The functional groups on the benzoic acid can direct the assembly of the MOF structure and impart specific properties, such as catalytic activity or selective gas adsorption acs.org.

| Bio-Inspired Material | Key Functional Group(s) | Potential Application |

| Conjugated Polymers | Ethynyl | Organic photovoltaics, Biosensors |

| Functionalized Hydrogels | Carboxylic Acid, Formyl | Drug delivery, Tissue engineering |

| Metal-Organic Frameworks | Carboxylic Acid | Gas storage, Catalysis |

| Self-Assembling Peptides | Carboxylic Acid | Biomimetic scaffolds |

Development of Integrated Synthesis and Application Platforms

The efficient discovery and development of new molecules and materials requires the integration of synthesis, purification, and screening processes. High-throughput synthesis and screening platforms have become essential tools in modern chemical research, enabling the rapid evaluation of large libraries of compounds cambridge.orgnih.govresearchgate.net. Future research on 3-Ethynyl-5-formylbenzoic acid could focus on the development of integrated platforms that streamline its synthesis and the evaluation of its derivatives in various applications.

Automated flow synthesis systems could be developed for the continuous production of 3-Ethynyl-5-formylbenzoic acid and its derivatives, allowing for precise control over reaction parameters and facilitating rapid library generation researchgate.netacs.org. These systems could be coupled with high-throughput screening assays to quickly identify compounds with desired biological activities or material properties. For example, a library of amides derived from the carboxylic acid group could be rapidly synthesized and screened for their efficacy as enzyme inhibitors.

The development of such integrated platforms would not only accelerate the discovery of new applications for 3-Ethynyl-5-formylbenzoic acid but also provide a framework for the efficient development of other multifunctional molecules.

| Platform Component | Function | Advantage |

| Automated Flow Reactor | Continuous Synthesis | Precise control, Scalability |

| High-Throughput Screening | Rapid Biological/Material Evaluation | Increased discovery rate |

| Robotic Purification | Automated Compound Isolation | Higher purity and throughput |

| Data Management System | Centralized Data Storage and Analysis | Efficient decision making |

Synergistic Approaches with Artificial Intelligence and Machine Learning for Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical discovery by accelerating the design and synthesis of new molecules and materials northwestern.edu. These technologies can be synergistically applied to the study of 3-Ethynyl-5-formylbenzoic acid to unlock its full potential. The integration of AI in organic chemistry is enabling unprecedented accuracy and efficiency in research and industrial applications ijsetpub.com.

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Predicting physical and chemical properties of derivatives. | Prioritization of synthetic targets. |

| Retrosynthesis Planning | Designing efficient synthetic routes to target molecules. | Reduction in synthesis time and cost. |

| Generative Material Design | Proposing novel material structures with desired properties. | Discovery of new high-performance materials. |

| Reaction Outcome Prediction | Predicting the products and yields of chemical reactions. | Optimization of reaction conditions. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethynyl-5-formylbenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step functionalization of benzoic acid derivatives. For example, formylation can be achieved via Vilsmeier-Haack reactions, while ethynyl groups are introduced via Sonogashira coupling using palladium catalysts . Key parameters include temperature control (e.g., reflux in dichloromethane for chlorination steps) and stoichiometric ratios of reagents like thionyl chloride (SOCl₂) for carboxylate activation . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product .

Q. How can researchers validate the purity and structural integrity of synthesized 3-ethynyl-5-formylbenzoic acid?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm ethynyl (δ ~2.5–3.5 ppm for protons, 70–85 ppm for carbons) and formyl (δ ~9.5–10.5 ppm) groups .

- IR : Detect characteristic peaks for carboxylic acid (O-H stretch ~2500–3300 cm⁻¹), alkyne (C≡C stretch ~2100–2260 cm⁻¹), and aldehyde (C=O stretch ~1700–1750 cm⁻¹) .

- HPLC-MS : Quantify purity and molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₀H₆O₃) .

Q. What solvent systems are recommended for handling 3-ethynyl-5-formylbenzoic acid in experimental workflows?

- Methodological Answer : The compound’s solubility varies with substituents. Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions, while aqueous-organic mixtures (e.g., methanol/water) are ideal for crystallization. Avoid prolonged exposure to moisture to prevent hydrolysis of the ethynyl group .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to incorporate 3-ethynyl-5-formylbenzoic acid into π-conjugated systems for materials science applications?

- Methodological Answer : Utilize Sonogashira or Suzuki-Miyaura coupling to link the ethynyl group to aryl halides or boronic acids. Catalytic systems (Pd(PPh₃)₄/CuI) in degassed THF at 60–80°C yield stable biaryl or polyaromatic structures. Monitor reaction progress via TLC and optimize ligand ratios to suppress homocoupling byproducts .

Q. What strategies address contradictory data in biological activity studies of 3-ethynyl-5-formylbenzoic acid derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values or receptor binding assays may arise from:

- Solvent effects : Use standardized solvents (e.g., DMSO ≤0.1% v/v) to avoid cellular toxicity artifacts .

- Probe interference : Validate target engagement via orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays) .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to differentiate experimental vs. batch variability .

Q. How does the formyl group in 3-ethynyl-5-formylbenzoic acid influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing formyl group enhances electrophilicity, enabling reactions with amines (Schiff base formation) or hydrazines (hydrazone linkages). Kinetic studies (UV-Vis monitoring at λ = 270–300 nm) reveal second-order dependence on nucleophile concentration. Control pH (6–8) to balance reactivity and stability .

Methodological and Safety Considerations

Q. What protocols mitigate instability of 3-ethynyl-5-formylbenzoic acid during long-term storage?

- Methodological Answer : Store under inert gas (N₂ or Ar) at –20°C in amber vials. Lyophilization with cryoprotectants (trehalose) preserves integrity for biological assays. Periodically validate stability via HPLC and FT-IR .

Q. How can computational methods predict the reactivity of 3-ethynyl-5-formylbenzoic acid in novel reaction environments?

- Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Solvent effects are simulated using PCM models .

Q. What are the implications of substituting the ethynyl group with other alkynes in structure-activity relationship (SAR) studies?

- Methodological Answer : Replace ethynyl with propiolate or terminal alkynes to modulate electronic and steric profiles. Compare logP (via shake-flask method) and dipole moments (DFT) to correlate with biological permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。